Lauroguadine

Description

Historical Context and Academic Discovery of Lauroguadine

The precise academic discovery and initial synthesis of this compound are not well-documented in publicly available scientific literature. Its appearances are often within broader patents and compound lists related to antimicrobial agents, suggesting its origins may lie in industrial research and development rather than fundamental academic investigation. googleapis.comgoogleapis.com The compound is identified as an organic substance with antimicrobial and cleaning properties, often utilized in disinfectants and personal care products. riwa-maas.org Its chemical structure, featuring a guanidine (B92328) group, is a common feature in compounds developed for antiseptic and antimicrobial purposes. ontosight.ai

Scope and Significance of this compound Research

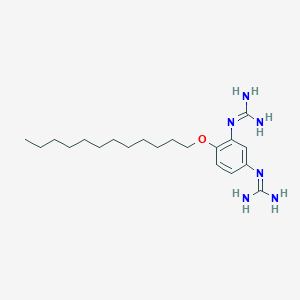

The significance of this compound in research is primarily linked to its potential as a bioactive molecule. Its structure, which includes both a hydrophilic guanidine group and a hydrophobic dodecyloxy chain, suggests surfactant properties, enabling it to interact with biological membranes. riwa-maas.orgontosight.ai This dual nature makes it a subject of interest in the development of antimicrobial agents and potentially in drug delivery formulations. ontosight.ai Research involving this compound has largely been in the form of broad screening assays, where its activity against various pathogens and its potential role in different disease models have been assessed. researchgate.netbiorxiv.orgresearchgate.net

Current Research Landscape of this compound

The current research landscape for this compound is characterized by its inclusion in high-throughput screening libraries to identify new therapeutic agents. Recent studies have explored its potential in several areas:

Antiprotozoal Activity: this compound has been investigated for its effectiveness against pathogenic free-living amoebae, such as Naegleria fowleri, Acanthamoeba castellanii, and Balamuthia mandrillaris. researchgate.netbiorxiv.orgresearchgate.net

Neuroprotective Potential: Some studies have identified this compound as a potential neuroprotective agent in the context of Alzheimer's disease and ischemic stroke. nih.govpeerj.comresearchgate.net

Antitrichomonal Activity: The compound has been included in studies aiming to identify new drug-like chemicals against Trichomonas vaginalis. sciforum.net

These research efforts position this compound as a compound of interest for further investigation, particularly in the fields of infectious diseases and neurodegenerative disorders. The following table summarizes some of the key research findings.

| Research Area | Key Finding |

| Antiprotozoal | Showed activity against pathogenic free-living amoebae in phenotypic screens. researchgate.netbiorxiv.orgresearchgate.net |

| Neuroprotection | Identified as a potential neuroprotective agent in studies on Alzheimer's and ischemic stroke. nih.govpeerj.comresearchgate.net |

| Antitrichomonal | Included in computational and in-vitro screening for new antitrichomonal agents. sciforum.net |

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(diaminomethylideneamino)-4-dodecoxyphenyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N6O/c1-2-3-4-5-6-7-8-9-10-11-14-27-18-13-12-16(25-19(21)22)15-17(18)26-20(23)24/h12-13,15H,2-11,14H2,1H3,(H4,21,22,25)(H4,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMMGQKKOKYDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=C(C=C(C=C1)N=C(N)N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159196 | |

| Record name | Lauroguadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-43-3 | |

| Record name | Lauroguadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroguadine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauroguadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAUROGUADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J587DZQ8YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Lauroguadine

Classical Synthesis Approaches to Lauroguadine

A review of available chemical literature and patent databases does not yield specific classical methods for the synthesis of this compound. Generally, classical syntheses of guanidine-containing compounds often involve the reaction of a primary amine with a guanylating agent, such as cyanamide (B42294) or S-alkylisothiourea salts. A hypothetical classical approach to this compound could involve the reaction of 4-(dodecyloxy)-1,3-diaminobenzene with a suitable guanylating agent. However, without experimental validation and documentation, this remains a speculative pathway.

Modern and Optimized this compound Synthesis Pathways

The exploration of modern and optimized synthetic routes for this compound is an area that appears to be uncharted. Contemporary organic synthesis often focuses on improving efficiency, selectivity, and the environmental footprint of chemical processes.

Innovations in Catalysis for this compound Production

While there have been significant advancements in the catalytic synthesis of guanidines, including the use of transition metal catalysts and organocatalysts to facilitate guanylation reactions under milder conditions, the application of these innovations to the specific synthesis of this compound has not been documented. organic-chemistry.orgchemrxiv.orgacs.org Research in the broader field of guanidine (B92328) synthesis highlights the use of catalysts to improve yields and reduce reaction times, but these methods have not been explicitly applied to the synthesis of N,N'''-(4-(dodecyloxy)-1,3-phenylene)bis(guanidine). organic-chemistry.orgchemrxiv.orgacs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which advocate for the use of environmentally benign solvents, catalysts, and energy-efficient processes, are increasingly integral to modern synthetic chemistry. jocpr.comtandfonline.comresearchgate.netmdpi.comrsc.org The development of green synthetic routes for guanidine derivatives often involves the use of water as a solvent or microwave-assisted synthesis to reduce energy consumption. jocpr.comtandfonline.com However, there is no specific literature detailing the application of these green principles to the synthesis of this compound.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of a target molecule is a common strategy in medicinal chemistry and materials science to explore structure-activity relationships. While the synthesis of various other guanidine derivatives and analogs of different parent compounds is well-documented, specific research on the synthesis of this compound analogues is not available. rsc.org The general methodologies for creating guanidine derivatives could theoretically be applied to modify the this compound scaffold, for instance, by altering the length of the alkyl chain or substituting the phenyl ring, but no such derivatives have been reported in the literature.

Structure Activity Relationship Sar Studies of Lauroguadine

Design and Synthesis of Lauroguadine Analogues for SAR Elucidation

While specific, large-scale synthetic campaigns for this compound analogues are not extensively documented in publicly available literature, the principles of analogue design can be inferred from studies on similar molecules. The general approach involves the systematic modification of different parts of the molecule. For a compound like this compound, this would typically involve:

Alkyl Chain Modification: Altering the length and branching of the lauryl (dodecyl) chain to understand the impact of lipophilicity on activity.

Guanidine (B92328) Head Group Substitution: Introducing different substituents on the guanidine nitrogen atoms to probe the role of hydrogen bonding and electronic effects.

Salt Form Variation: Investigating different counter-ions to assess their influence on solubility and bioavailability.

The synthesis of such analogues often follows established chemical routes for the preparation of substituted guanidines.

Structural Determinants of this compound's Biological Activity

Based on SAR studies of related guanidinium (B1211019) compounds and general principles of medicinal chemistry, several structural features are likely to be key determinants of this compound's biological activity:

The Long Alkyl Chain: The "lauro-" part of the name implies a 12-carbon alkyl chain. This lipophilic tail is crucial for interacting with and disrupting the lipid membranes of microorganisms.

The Cationic Guanidinium Head: The guanidine group is protonated at physiological pH, forming a cationic head. This positive charge is essential for the initial electrostatic interaction with the negatively charged components of microbial cell surfaces.

Research on other biologically active compounds has shown that modifications to these key areas can significantly impact efficacy. For example, in studies of loratadine (B1675096) analogues, the introduction of hydroxyl groups and chiral centers was found to enhance affinity for their target receptors. nih.govnih.govresearchgate.net This highlights the importance of specific functional groups in determining biological activity.

Computational Approaches in this compound SAR Analysis

Computational chemistry offers powerful tools for analyzing SAR, even when experimental data is limited. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide insights into how a molecule interacts with its biological target.

QSAR Studies: QSAR models correlate variations in the chemical structure of a series of compounds with their measured biological activity. For this compound and its analogues, descriptors such as molecular weight, logP (a measure of lipophilicity), and electronic properties of the guanidine group would be used to build a predictive model. Studies on other compounds, like artemisinin (B1665778) derivatives, have successfully used molecular descriptors to predict biological activity and guide the design of new agents. nih.gov

Molecular Modeling and Docking: These methods can be used to simulate the interaction of this compound with a putative biological target, such as a specific enzyme or a model of a cell membrane. For instance, thermodynamic investigations using Monte Carlo simulations have been applied to antihistamine drugs like loratadine to understand their energetic properties. unirioja.es Similar approaches could be used to model how this compound orients itself within a lipid bilayer to exert its membrane-disrupting effects.

Biological Activities and Pharmacological Investigations of Lauroguadine Pre Clinical Focus

Mechanisms of Action of Lauroguadine at the Molecular Level

Target Identification and Validation for this compound's Bioactivity

Initial computational and screening-based studies have suggested potential molecular targets for this compound. One database points to Toll-like receptor 4 (TLR4) as a possible target, listing this compound as a TLR4 antagonist. patsnap.com Another study identifies it as a potential inhibitor of Cyclin-Dependent Kinase 1 (CDK1). jcancer.org Furthermore, this compound has been flagged as a potential neuroprotective agent in research exploring therapeutics for Alzheimer's disease. frontiersin.org However, these identifications are largely preliminary and await comprehensive validation through dedicated biological and pharmacological studies.

Receptor Binding and Ligand-Target Interactions of this compound

Specific data on the receptor binding affinities and detailed ligand-target interactions of this compound are not extensively described in the available literature. While it is listed as a TLR4 antagonist, the specifics of its binding mode, affinity (such as Ki or Kd values), and the functional consequences of this interaction at the molecular level have not been publicly detailed. patsnap.com

In Vitro Studies of this compound's Biological Efficacy

The primary in vitro data for this compound comes from its inclusion in large-scale screening campaigns to identify new anti-infective agents.

Cellular Assays for this compound Activity

This compound was included in the ReFRAME drug repurposing library and screened for activity against pathogenic free-living amoebae. nih.govbiorxiv.orgresearchgate.net In these cellular viability assays, this compound demonstrated inhibitory activity against Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis. nih.govbiorxiv.org

In Vitro Activity of this compound Against Naegleria fowleri

| Assay Type | Organism | Endpoint | Result (IC50) | Source |

|---|---|---|---|---|

| Cell Viability Assay | Naegleria fowleri | Inhibitory Concentration 50% | 1.88 µM (with a standard deviation of 0.04) | nih.govbiorxiv.org |

Biochemical Pathways Modulated by this compound

Beyond the initial target suggestions, there is a lack of detailed studies on the specific biochemical pathways modulated by this compound. While its potential interaction with TLR4 suggests a possible role in modulating inflammatory pathways, this has not been experimentally elaborated. patsnap.com Similarly, its identification as a potential CDK1 inhibitor points towards an influence on cell cycle regulation, but further investigation is required to confirm and detail this activity. jcancer.org A patent has also listed this compound among a vast number of compounds with potential applications in treating conditions associated with abnormal inflammatory responses, though specific data on this compound's effects were not provided. google.com

Specific Biological Activity Profiles of this compound

This compound as an Anti-protozoal Agent

This compound has been identified as an anti-protozoal agent in several contexts. googleapis.comgoogle.com Its activity against various protozoan parasites has been a subject of interest in drug discovery programs.

Pathogenic free-living amoebae, such as Naegleria fowleri and Acanthamoeba species, can cause severe and often fatal diseases in humans. researchgate.netnih.govresearchgate.netbiorxiv.org The search for effective therapeutic agents against these organisms is ongoing, with drug repurposing being a key strategy. researchgate.netnih.govresearchgate.netbiorxiv.org

In a high-throughput screening of a large compound library to identify inhibitors of pathogenic free-living amoebae, this compound was among the compounds tested. The study revealed that this compound exhibited inhibitory activity against Naegleria fowleri, the causative agent of primary amoebic meningoencephalitis. researchgate.net The reported half-maximal inhibitory concentration (IC50) provides a quantitative measure of its potency.

Interactive Data Table: In Vitro Activity of this compound Against Naegleria fowleri

| Compound | Organism | IC50 (µM) | Source |

| This compound | Naegleria fowleri | 1.88 | researchgate.net |

This finding underscores the potential of this compound as a lead compound for the development of new treatments for infections caused by this deadly amoeba. Further studies would be required to determine its efficacy in animal models of the disease and to understand its mechanism of action.

The precise cellular targets of this compound in protozoal organisms have not been elucidated in detail. However, based on the known mechanisms of other guanidine-containing compounds and the general biology of protozoa, some potential targets can be hypothesized. The cell membrane is a common target for antimicrobial compounds, and its disruption can lead to cell death. google.comresearchgate.net The unique composition of the protozoal plasma membrane and associated structures could be a site of action for this compound. nih.gov Additionally, essential metabolic pathways or specific enzymes within the parasite could be inhibited by the compound. nih.gov Further research is necessary to identify the specific molecular interactions between this compound and protozoal cells.

Efficacy Against Free-Living Amoebae

Neuroprotective Potential of this compound

Recent research has pointed towards a potential neuroprotective role for this compound. nih.govresearchgate.net A study utilizing machine learning algorithms to identify potential therapeutic agents for Alzheimer's disease based on their association with clock genes forecasted this compound as a potential neuroprotective agent. nih.govresearchgate.net This prediction suggests that this compound may have an influence on pathways related to neurodegeneration. nih.govresearchgate.net

While direct experimental evidence for the neuroprotective effects of this compound is currently lacking, other compounds containing a guanidine (B92328) moiety have been investigated for their neuroprotective properties. ontosight.aiontosight.ainih.gov Some of these compounds have been shown to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in excitotoxic neuronal injury. nih.gov Others play a role in cellular energy metabolism, which is crucial for neuronal survival. mdpi.com The predicted neuroprotective activity of this compound may, therefore, be linked to similar mechanisms, but this remains to be experimentally validated.

Modulation of Circadian Rhythms by this compound

This compound has been identified as a compound with the potential to modulate circadian rhythms at the molecular level. The circadian rhythm is a fundamental biological process, governed by a feedback loop of specific "clock genes," that regulates the 24-hour cycle of physiological processes in most living beings. nih.govmdpi.com Disruptions in this internal clock are linked to various pathologies, including neurodegenerative diseases. nih.govresearchgate.net

A 2025 bioinformatics study aimed at identifying potential therapeutic agents for Alzheimer's disease analyzed the relationship between the disease and core clock genes. nih.govresearchgate.net In this computational analysis, this compound was forecasted as a potential therapeutic agent capable of targeting these clock genes. nih.govresearchgate.net Specifically, the analysis identified Protein Kinase C Gamma (PRKCG), a key clock gene, as a potential molecular target for this compound. nih.govresearchgate.net This finding suggests a possible mechanism through which this compound could influence the molecular machinery of the circadian clock, providing a theoretical basis for further experimental research into its chronobiological effects. nih.gov

Therapeutic Implications for Neurodegenerative Conditions

The link between circadian rhythm disruption and neurodegenerative disorders like Alzheimer's disease is a growing area of research. nih.govresearchgate.netnih.gov Pathological changes in the brain associated with Alzheimer's are often accompanied by significant disturbances in the sleep-wake cycle and other circadian-regulated functions. nih.govresearchgate.net

Building on its predicted interaction with clock genes, this compound has been specifically highlighted as a potential neuroprotective agent. nih.govresearchgate.net The same 2025 bioinformatics study that linked it to circadian modulation also identified it as one of several potential agents for treating Alzheimer's disease through its action on clock-gene-related pathways. nih.govresearchgate.net The identification of this compound as a potential ligand for the PRKCG gene, which is implicated in neurodegeneration pathways, positions it as a compound of interest for future therapeutic development in this area. nih.govresearchgate.net These findings, while currently predictive, provide a foundation for subsequent preclinical studies to validate its neuroprotective efficacy.

| Predicted Activity of this compound | Predicted Molecular Target | Associated Condition | Source |

| Neuroprotection / Circadian Rhythm Modulation | Protein Kinase C Gamma (PRKCG) | Alzheimer's Disease | nih.govresearchgate.net |

Antimicrobial Properties of this compound

This compound is identified in scientific and patent literature as a compound with significant antimicrobial properties. It is classified as a topical anti-infective agent and has been noted for its potential use against protozoal infections. googleapis.commedchemexpress.comgoogle.com

Its chemical structure, which incorporates guanidine groups, is similar to other compounds known for their antimicrobial activity. nih.gov Preclinical screening has provided specific data on its efficacy against certain pathogens. In a large-scale screening of a compound library for activity against pathogenic free-living amoebae, this compound was identified as an inhibitor of Balamuthia mandrillaris, the causative agent of the rare but often fatal disease granulomatous amoebic encephalitis.

| Antimicrobial Activity of this compound | |

| Organism | Balamuthia mandrillaris |

| Measurement | EC50 (Half-maximal Effective Concentration) |

| Value | 1.88 µM |

| Compound Status | Identified as an antiprotozoal agent |

This activity places this compound among compounds with demonstrated potential for the development of new anti-infective therapies. Its inclusion in numerous patents alongside other antimicrobial agents further underscores its recognized standing in this field. googleapis.comgoogleapis.comgoogle.com

Surfactant and Cleaning Properties of this compound

Physicochemical Basis of Surfactant Action

The chemical structure of this compound provides a clear physicochemical basis for its function as a surfactant. Surfactants are amphiphilic compounds, meaning they possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. whiterose.ac.ukacademie-sciences.frresearchgate.net This dual nature allows them to reduce surface tension at the interface between liquids, or between a liquid and a solid.

In this compound, the long 12-carbon dodecyloxy chain serves as the hydrophobic tail, while the polar guanidine groups act as the hydrophilic head. nih.gov This molecular architecture enables it to interact with both aqueous and oily substances, a fundamental characteristic of surfactants. This structure allows the molecules to align at interfaces, such as the boundary between oil and water, and to form aggregates known as micelles in solution, which is critical for cleaning and emulsification processes. researchgate.net

Role in Cleaning Formulations

The surfactant properties of this compound make it a functional ingredient in cleaning products and disinfectants. Due to its long lauryl chain, it is capable of binding to oil and dirt, facilitating their removal from surfaces. google.com This function is essential for the efficacy of detergents and other cleaning agents.

Its recognized antimicrobial properties add a secondary benefit, allowing it to act as a disinfecting surfactant. This dual-action capability is valuable in formulations designed for both cleaning and sanitizing surfaces. This compound has been noted in reports and included in patents related to disinfectants and cleaning products, indicating its application in industrial and potentially household settings. google.comepo.org

Analytical Methodologies for Lauroguadine

Spectrophotometric Methods for Loratadine (B1675096) Quantification

Spectrophotometry offers a simple, cost-effective, and reproducible approach for the estimation of Loratadine in bulk and pharmaceutical forms. asianpubs.org These methods are often based on the principle of measuring the absorbance of the compound at a specific wavelength.

One common UV spectrophotometric method involves dissolving Loratadine in 0.1N hydrochloric acid (HCl), which yields a maximum absorbance (λmax) at 275 nm. asianpubs.org The method has been validated for its linearity, accuracy, and precision, obeying Beer's law in a concentration range of 4-40 µg/mL. asianpubs.org Another study utilized 0.1N Methanolic HCl, also finding a λmax of 275 nm, with a linear range of 2-10 µg/ml. actascientific.com

Visible spectrophotometry has also been developed. One such method involves the formation of a charge-transfer complex between Loratadine as an n-donor and chloranilic acid as a π-acceptor in an acetonitrile (B52724) solvent. scienceasia.org The resulting complex exhibits maximum absorbance at 520 nm and is linear over a concentration range of 15 - 210 µg ml-1. scienceasia.org Another technique uses potassium tetraiodomercurate in an acidic medium, which reacts with Loratadine to form a compound with an absorption maximum at 362 nm, significantly increasing the sensitivity of the determination. researchgate.net A more recent method describes the reaction of Loratadine with a novel organic reagent, 6-hydrazineyl-3-(pyridin-4-yl)- asianpubs.orgactascientific.comtriazolo[3,4-b] asianpubs.orgthiadiazole A1, in a basic medium, with the resulting product measured at 466 nm. ekb.eg This method demonstrated linearity between 0.625 and 30 μg.mL-1. ekb.eg

Below is a summary of various spectrophotometric methods for Loratadine quantification.

| Method Type | Reagent/Solvent | λmax (nm) | Linearity Range (µg/mL) |

| UV Spectrophotometry | 0.1N HCl | 275 | 4 - 40 asianpubs.org |

| UV Spectrophotometry | 0.1N Methanolic HCl | 275 | 2 - 10 actascientific.com |

| UV Spectrophotometry | 0.1N HCl and Ethanol | 276 | 0.5 - 2.5 actascientific.com |

| Visible Spectrophotometry | Chloranilic Acid | 520 | 15 - 210 scienceasia.org |

| Visible Spectrophotometry | Potassium Tetraiodomercurate | 362 | 10 - 100 actascientific.comresearchgate.net |

| Visible Spectrophotometry | Reagent A1 | 466 | 0.625 - 30 ekb.eg |

Chromatographic Techniques for Loratadine Analysis

Chromatographic techniques are powerful tools for separating and quantifying Loratadine and its related impurities or metabolites from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) of Loratadine

Reversed-phase HPLC (RP-HPLC) is the most common approach for Loratadine analysis. These methods provide high selectivity and sensitivity for determining the compound in pharmaceutical formulations and biological fluids. nih.govijbpas.com

A variety of stationary and mobile phases are employed. One validated method uses a C18 Eclipse XDB column with a mobile phase of acetate (B1210297) buffer solution and methanol (B129727) (15/85, v/v), with UV detection at 248 nm. researchgate.net Another method employs a LiChrosorb® RP-8 column with a mobile phase consisting of a mixture of methanol, acetonitrile, and a buffer solution (pH=3.5) in a ratio of 200:395:405 (v/v), with detection at 215 nm. ijbpas.com The retention time for Loratadine in this method was found to be 4.358 minutes. ijbpas.com

An improved gradient RP-LC method was developed for determining Loratadine and its impurities using an Inertsil ODS-3V column. nih.gov The mobile phase involved a gradient elution system with UV detection at 220 nm. nih.gov This method proved to be linear and accurate for quantifying impurities at very low levels. nih.gov

The following table summarizes the conditions of selected HPLC methods.

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |

| C18 Eclipse XDB (150x4.6 mm, 5 µm) | Acetate buffer/methanol (15/85, v/v) | Not Specified | 248 researchgate.net |

| LiChrosorb® RP-8 | Methanol/Acetonitrile/Buffer (pH 3.5) (200:395:405 v/v) | 1.4 | 215 ijbpas.com |

| Inertsil ODS-3V (250 x 4.6 mm, 5µ) | Gradient of Buffer (pH 6.9 and 3.6), Acetonitrile, Methanol, Triethylamine | 1.0 | 220 nih.gov |

| Prontosil 120-5 C18 AQ (2 x 75 mm, 5 μm) | Gradient of Acetonitrile and buffer solution | 0.1 | 210-300 nuph.edu.ua |

Gas Chromatography (GC) Applications for Loratadine

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive technique used for the determination of Loratadine and its metabolites in biological samples like plasma and serum. nih.govnih.gov

One sensitive gas-liquid chromatographic (GLC) method was developed for the simultaneous determination of Loratadine and its major active metabolite, descarboethoxyloratadine, in human plasma. nih.gov The method involves a multi-step solvent extraction process and utilizes a nitrogen-phosphorus detector. nih.gov It demonstrated linearity from 0.1 to 30 ng/ml with a limit of quantitation of 0.1 ng/ml for both compounds. nih.gov

Another GC-MS method for determining Loratadine and pheniramine (B192746) in human serum involves extraction under basic conditions, with a detection limit of 0.5 ng/ml for Loratadine. nih.gov A comprehensive GC-MS method was also developed and validated for the simultaneous determination of 11 different antihistamines, including Loratadine and its metabolite desloratadine (B1670295), in whole blood. rsc.org This method required derivatization and had a limit of quantification of 5.00 ng/mL for all analytes. rsc.org

Mass Spectrometry (MS) in Loratadine Characterization

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the highly sensitive and selective quantification of Loratadine and its metabolites in biological matrices such as plasma and dried blood spots. shimadzu.co.krnih.govnih.gov

LC-MS/MS methods are crucial for pharmacokinetic studies. A rapid and reliable method was developed for the simultaneous quantitation of Loratadine and its active metabolite, desloratadine (DL), in beagle plasma. nih.gov This method used a liquid-liquid extraction for sample preparation and achieved a linear range of 0.008–24 ng/mL for Loratadine and 0.8–800 ng/mL for DL. nih.gov Another high-sensitivity LC/MS/MS method for quantifying Loratadine from plasma utilized a triple quadrupole mass spectrometer, enabling detection at the low ppt (B1677978) level. shimadzu.co.kr The multiple reaction monitoring (MRM) transition of m/z 382.90 > 337.10 was used for quantitation in positive ionization mode. shimadzu.co.kr

High-resolution mass spectrometry (HRMS) combined with advanced in vitro models like micropatterned co-cultures (MPCC) of hepatocytes has been instrumental in identifying a comprehensive profile of Loratadine metabolites. bioanalysis-zone.com This approach led to the characterization of metabolites such as 3-hydroxydesloratadine (B129375) (3-OH-DL) and its glucuronide conjugate. bioanalysis-zone.com

The fragmentation pattern of Loratadine in mass spectrometry provides structural information. Under electrospray ionization (ESI), Loratadine typically shows a precursor ion [M+H]+ at m/z 383.15.

Electrophoretic Methods for Loratadine and Metabolites

Capillary electrophoresis (CE) presents an alternative to HPLC, offering different selectivity and serving as a complementary technique for purity determination and analysis of Loratadine and its metabolites. nih.govnih.gov

A capillary zone electrophoresis (CZE) method was developed for the simultaneous separation of Loratadine, its metabolite desloratadine, and cetirizine. nih.gov Optimal separation was achieved using a 25 mM buffer electrolyte at pH 2.5, an applied voltage of +25 kV, and detection at 240 nm, with an analysis time under 5 minutes. nih.gov

Another CE method was developed to separate Loratadine from seven potential impurities. nih.gov This method utilized an uncoated fused-silica capillary with a buffer of 100 mM H3PO4 adjusted to pH 2.5 with NaOH, containing 10% acetonitrile. nih.gov The method was validated for its linearity, accuracy, and precision, with the capability to detect impurities at a 0.1% level relative to the active compound. nih.gov A separate CZE method for determining Loratadine and rupatadine (B1662895) in tablets used a background electrolyte of 35 mmol/L boric acid at pH 2.5, with detection at 205 nm. researchgate.netscielo.br This method showed linearity in the range of 50.0 to 400.0 μg/mL for both drugs. researchgate.netscielo.br

The table below details the conditions for selected electrophoretic methods.

| Method | Capillary Type | Background Electrolyte (BGE) | Applied Voltage | Detection |

| CZE | Fused silica (B1680970) (48 cm x 50 µm) | 25 mM buffer, pH 2.5 | +25 kV | 240 nm nih.gov |

| CE | Uncoated fused-silica (57 cm x 50 µm) | 100 mM H3PO4, pH 2.5, with 10% acetonitrile | 20 kV | Not Specified nih.gov |

| CZE | Fused silica (50.2 cm x 75 µm) | 35 mmol/L Boric Acid, pH 2.5 | 20 kV | 205 nm researchgate.netscielo.br |

Emerging Research Areas and Future Directions for Lauroguadine

Development of Novel Lauroguadine Derivatives with Enhanced Bioactivity

The synthesis of novel this compound derivatives with the aim of enhancing its inherent biological activity is a logical, yet currently underexplored, area of research. The core structure of this compound, which features a guanidine (B92328) group attached to a hydrophobic dodecyloxy-phenylene group, presents multiple opportunities for chemical modification. kent.ac.uk The guanidine and thiourea (B124793) structures are recognized for their versatility in creating derivatives for medical research. kent.ac.uk

Research into related guanidine compounds demonstrates the potential for creating new therapeutic agents. For instance, novel guanidine derivatives have been synthesized and evaluated as potential antitubulin agents and for activity against drug-resistant cancer cells. chemrxiv.org Findings from these studies suggest that simple and targeted structural modifications can lead to compounds with significant biological activity. chemrxiv.org However, specific studies detailing the synthesis and structure-activity relationship (SAR) of this compound derivatives are not prominent in publicly available scientific literature. Future research could focus on modifying the lauryl chain length or altering substitutions on the phenyl ring to modulate the compound's hydrophobic-hydrophilic balance, potentially leading to derivatives with enhanced antimicrobial or neuroprotective properties. kent.ac.uk

Advanced Delivery Systems for this compound (Pre-clinical Research)

The development of advanced delivery systems for this compound is a critical area for translating its potential bioactivity into practical applications. However, pre-clinical research specifically focused on creating advanced delivery systems, such as nanoparticle or liposomal formulations for this compound, is not extensively documented in current literature.

The amphipathic nature of this compound, possessing both water-loving (hydrophilic) and water-repelling (hydrophobic) components, suggests its suitability for encapsulation within various drug delivery platforms. kent.ac.uk The hydrophobic dodecyloxy chain and the hydrophilic guanidine group could be harnessed in the design of formulations like nano-emulsions or polymeric nanoparticles. kent.ac.uk While numerous studies exist for creating advanced delivery systems for other compounds, such as loratadine (B1675096), through methods like nanosuspensions and in-situ gels, similar dedicated research for this compound is not yet apparent. researchgate.netnih.gov This represents a significant gap and an opportunity for future pharmaceutical development to improve the compound's solubility, stability, and bioavailability.

Environmental Fate and Impact Studies of this compound

As a compound used in disinfectants and personal care products, this compound's environmental presence and behavior are of growing concern. riwa-maas.org Its antimicrobial properties and function as a surfactant mean it is likely to be discharged into wastewater systems, necessitating studies on its environmental fate. riwa-maas.org

This compound has been identified as a substance of interest in European river systems. The Association of River Water Works (RIWA-Meuse) has classified this compound as a "drinking water relevant substance" due to its presence in the Meuse River. ossila.com This classification is based on a scoring system that evaluates detection frequency, concentration levels, and potential risks to drinking water production. ossila.com

Monitoring for this compound presents practical challenges. The development of cost-effective and sensitive analytical methods for its routine detection is a key objective. riwa-maas.org In cases where quantitative methods are not yet established or are too costly for frequent use, target screening techniques using liquid chromatography (LC) are employed as a preliminary monitoring strategy. riwa-maas.org If these screening results show potential relevance, a more robust quantitative analysis method is then developed. riwa-maas.org

Table 1: this compound Monitoring and Relevance Criteria in Water Systems

| Criteria Category | Parameter | Status/Action for this compound | Source |

|---|---|---|---|

| Relevance | Classified as a "drinking water relevant substance" | Identified in the Meuse River and placed on a monitoring list. | ossila.com |

| Detection | Analytical Method Availability | A practical challenge; development can be costly and time-intensive. | riwa-maas.org |

| Monitoring Strategy | Initial Approach | Use of (target) screening techniques to preliminarily track its presence. | riwa-maas.org |

| Risk Scoring | Key Evaluation Factors | Polarity, volatility, and biodegradability are parameters used in the total risk score. | ossila.com |

Despite its detection in aquatic environments, detailed studies on the specific degradation pathways of this compound and the identification of its transformation by-products are not widely available in the reviewed scientific literature. While the biodegradability of a substance is a parameter used to assess its risk to water quality, specific data on this compound's degradation rate and the chemical structures of its metabolites or degradation products have not been documented. ossila.com Research on other chemical compounds, like the antihistamine loratadine, shows that degradation can occur via processes such as hydrolysis, but similar specific analyses for this compound are needed. nih.govresearchgate.net Understanding how this compound breaks down in the environment—whether through microbial action, hydrolysis, or photolysis—is crucial for a complete environmental risk assessment.

Monitoring and Detection in Water Systems

Industrial and Non-Therapeutic Applications of this compound

Beyond its potential therapeutic uses, this compound has established industrial and non-therapeutic roles, primarily leveraging its chemical structure.

The compound possesses both antimicrobial and cleaning properties. riwa-maas.org Its molecular structure includes a long lauryl chain, which makes it an effective surfactant capable of binding to oil and dirt. riwa-maas.org This property makes it a useful ingredient in cleaning products and disinfectants. riwa-maas.org

An emerging area of interest is the application of this compound and related compounds in materials science. A report on substances relevant to drinking water noted that this compound is used in organic synthesis and has applications in materials like Organic Light Emitting Diodes (OLEDs). riwa-maas.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Desloratadine (B1670295) |

| Loratadine |

| Guanidine |

| Thiourea |

Role in Disinfectants and Personal Care Product Formulations

Emerging research and industry documentation indicate that this compound is a compound with established applications in the formulation of disinfectants and personal care products. Its chemical structure, featuring both hydrophilic and hydrophobic moieties, underpins its utility in these areas.

This compound is recognized as an organic compound possessing both antimicrobial and cleaning properties, making it a component in disinfectant and personal care items. riwa-maas.org The presence of a long lauryl chain in its structure gives it surfactant capabilities, which allows it to bind with oil and dirt, contributing to its function in cleaning products. riwa-maas.org

While specific, in-depth public research studies detailing the mechanisms and efficacy of this compound are not extensively available, its inclusion in patents for cosmetic and personal care preparations suggests its role as an active substance. googleapis.comgoogleapis.com The chemical structure of this compound, with its guanidine backbone and a dodecyloxy group, suggests potential for antimicrobial activity. ontosight.ai Guanidine derivatives are known for their interactions with cell membranes, a property that is often exploited in the development of antimicrobial agents. ontosight.ainih.gov The balance between its water-attracting (hydrophilic) and water-repelling (hydrophobic) parts could be leveraged in various formulations. ontosight.ai

Patents have listed this compound among other active compounds in formulations, including those for transdermal drug delivery systems and as an antiprotozoal agent, highlighting its recognition within the broader pharmaceutical and cosmetic industries. googleapis.comgoogle.com Its potential for biological activity is also noted in chemical databases. ontosight.ai

Conclusion and Broader Implications of Lauroguadine Research

Summary of Key Academic Contributions to Lauroguadine Knowledge

This compound is chemically identified as guanidine (B92328), N,N'''-(4-(dodecyloxy)-1,3-phenylene)bis-. ontosight.ai Its structure, featuring a long hydrophobic dodecyloxy tail and hydrophilic guanidine groups, suggests it has surfactant properties. This has led to its classification as a compound with potential antimicrobial and cleaning properties.

Key mentions of this compound in academic literature include:

Antiprotozoal Research: A significant contribution comes from a study on the discovery of repurposed drug candidates for diseases caused by pathogenic free-living amoebae. In this high-throughput screening of a large compound library, this compound was identified as a potential inhibitor of these organisms. However, this was a broad screening study, and detailed follow-up research on this compound's specific efficacy and mechanism of action against these pathogens has not been published.

Neuroprotective Potential: Some patent literature lists this compound as a potential neuroprotective agent. This suggests that there may be some preliminary, perhaps proprietary, research into its effects on the nervous system, but peer-reviewed academic papers detailing these findings are not available.

Unanswered Questions and Future Research Trajectories for this compound

The limited body of research on this compound leaves a multitude of unanswered questions and provides a clear roadmap for future research trajectories.

Key Unanswered Questions:

Synthesis and Characterization: While the chemical structure is known, detailed and optimized synthesis pathways for this compound have not been published in academic literature. Elucidating efficient synthetic routes would be a fundamental first step for enabling further research.

Mechanism of Action: The precise biochemical and molecular mechanisms through which this compound exerts its potential antimicrobial and neuroprotective effects are unknown. Research is needed to identify its molecular targets and signaling pathways.

Biological Activity Spectrum: The full range of this compound's biological activities is yet to be explored. Its surfactant-like structure suggests potential interactions with cell membranes, but the specificity and functional consequences of these interactions are not understood.

Pharmacokinetics and Metabolism: There is no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any biological system.

Future Research Trajectories:

Fundamental Chemical Research: The development and publication of a robust and scalable synthesis for this compound is a critical prerequisite for any further investigation.

In-depth Antimicrobial Studies: Building on its identification in antiprotozoal screens, future research should focus on determining its spectrum of activity against a wider range of microbes, including bacteria and fungi. Studies to determine its minimum inhibitory concentration (MIC) and its mechanism of antimicrobial action are necessary.

Validation of Neuroprotective Effects: The suggestion of neuroprotective properties in patent literature needs to be substantiated through rigorous preclinical studies. Investigating its effects in cellular and animal models of neurodegenerative diseases could be a fruitful area of research.

Q & A

Basic: What are the validated synthesis protocols for Lauroguadine, and how can researchers optimize yield and purity?

Methodological Answer:

Synthesis protocols for this compound typically involve multi-step organic reactions, such as nucleophilic substitutions or esterifications, under controlled conditions (e.g., inert atmosphere, specific catalysts). To optimize yield and purity:

- Parameter Screening: Use Design of Experiments (DoE) to test variables like temperature, solvent polarity, and reaction time .

- Analytical Validation: Employ HPLC or GC-MS to monitor intermediate purity at each step, ensuring byproduct removal .

- Reproducibility: Document reaction parameters meticulously, adhering to protocols for reagent handling and equipment calibration .

Basic: Which analytical techniques are recommended for characterizing this compound’s structural and functional properties?

Methodological Answer:

- Structural Elucidation: Combine NMR (¹H, ¹³C) and FT-IR spectroscopy to confirm bond formation and functional groups. X-ray crystallography is ideal for absolute configuration determination .

- Purity Assessment: Validate HPLC methods with parameters like retention time consistency, peak symmetry, and calibration curves (R² ≥ 0.99) .

- Stability Testing: Conduct accelerated degradation studies (e.g., exposure to heat, light, pH extremes) paired with mass spectrometry to identify degradation products .

Advanced: How should researchers design dose-response experiments to evaluate this compound’s efficacy while minimizing cytotoxicity?

Methodological Answer:

- Dose Range Identification: Perform preliminary cytotoxicity assays (e.g., MTT or LDH release) on cell lines to establish IC₅₀ values. Use log-scale concentrations (e.g., 0.1–100 µM) for granularity .

- Temporal Dynamics: Incorporate time-course analyses to distinguish acute vs. chronic effects. For in vivo models, align dosing intervals with pharmacokinetic half-life data .

- Control Groups: Include positive/negative controls (e.g., known cytotoxins or vehicle-only treatments) to validate assay sensitivity .

- Statistical Rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare dose groups, ensuring power analysis determines sample size .

Advanced: What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

Methodological Answer:

- Meta-Analysis Framework: Systematically review studies using PRISMA guidelines to identify confounding variables (e.g., metabolic enzyme expression differences) .

- Interspecies Comparisons: Analyze metabolite profiles (via LC-MS/MS) across species to assess translation relevance. For example, human hepatocyte models may better predict in vivo metabolism than rodent data .

- Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrate in vitro permeability (Caco-2 assays) and plasma protein binding data to simulate in vivo exposure .

Advanced: How can researchers address variability in this compound’s bioactivity across different cell lines or model organisms?

Methodological Answer:

- Source Standardization: Use cell lines from accredited repositories (e.g., ATCC) with authenticated STR profiles. For in vivo models, document genetic backgrounds and housing conditions .

- Mechanistic Profiling: Perform transcriptomic (RNA-seq) or proteomic analyses to identify biomarkers linked to this compound’s mechanism of action (MoA). Compare responsive vs. non-responsive systems .

- Cross-Validation: Replicate findings using orthogonal assays (e.g., CRISPR knockdown of putative targets to confirm MoA specificity) .

Basic: What ethical and safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Risk Assessment: Follow Globally Harmonized System (GHS) guidelines for chemical labeling, including hazard codes for toxicity (e.g., GHS06 for acute toxicity) .

- Institutional Approvals: Obtain IACUC or IRB approvals for in vivo studies, ensuring humane endpoints and sample size justification .

- Waste Management: Neutralize reactive intermediates before disposal and use fume hoods for volatile solvents .

Advanced: How can computational methods enhance the prediction of this compound’s structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, prioritizing binding affinity (ΔG) and pose consistency .

- QSAR Modeling: Curate datasets of analogs with bioactivity data to train regression models (e.g., partial least squares) for predicting novel derivatives .

- Dynamic Simulations: Conduct molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational stability in biological membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.